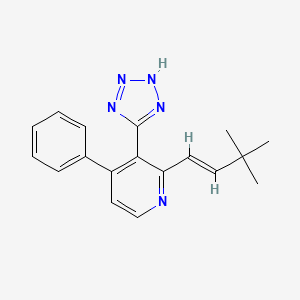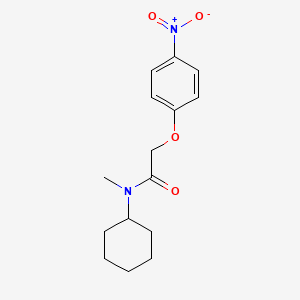![molecular formula C22H24N4O2 B5543203 4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound belongs to the class of piperazinone derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Characterization
- Novel Dihydropyrimidinone Derivatives Synthesis : Research conducted by Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli synthesis approach. This method yielded compounds with potential biological activities in a simple and efficient manner (Bhat et al., 2018).
Biological Evaluation
- Antimicrobial and Antifungal Activity : Vasi et al. (2014) synthesized and evaluated the biological activity of benzimidazole derivatives. Some compounds showed higher antifungal activity compared to commercial drugs, highlighting their potential as novel therapeutic agents (Vasi et al., 2014).
- Antiproliferative Activity : Nowicka et al. (2015) focused on the synthesis and evaluation of antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against various cancer cell lines. One compound showed significant activity, indicating potential for cancer therapy (Nowicka et al., 2015).
Potential Therapeutic Applications
- Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel compounds acting as potent bacterial biofilm and MurB enzyme inhibitors. These findings suggest applications in combating resistant bacterial strains (Mekky & Sanad, 2020).
properties
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-6-5-7-17(12-15)26-13-16(2)25(14-22(26)28)21(27)11-10-20-23-18-8-3-4-9-19(18)24-20/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHULHUSRTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=NC3=CC=CC=C3N2)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)
![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

